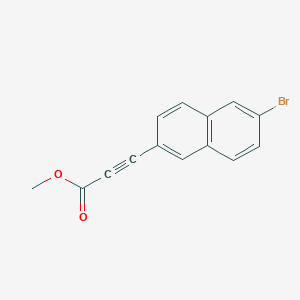

Methyl 3-(6-bromonaphthalen-2-YL)propiolate

Description

Properties

Molecular Formula |

C14H9BrO2 |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

methyl 3-(6-bromonaphthalen-2-yl)prop-2-ynoate |

InChI |

InChI=1S/C14H9BrO2/c1-17-14(16)7-3-10-2-4-12-9-13(15)6-5-11(12)8-10/h2,4-6,8-9H,1H3 |

InChI Key |

ZGQWYLAHCGGJMU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Selective Bromination of 2-Methoxynaphthalene to 6-Bromo Derivatives

A critical step in the preparation is the selective bromination of 2-methoxynaphthalene to obtain 2-methoxy-6-bromo-naphthalene, which serves as a precursor for further transformations. The process involves:

- Bromination in acetic acid solution at controlled temperatures (30–50 °C) using bromine.

- Formation of 1,6-dibromo-2-methoxynaphthalene intermediate.

- Subsequent dehalogenation using metallic iron powder or chips to selectively remove the undesired bromine substituent, yielding 2-methoxy-6-bromo-naphthalene.

- Purification by crystallization from solvents such as isobutanol or aliphatic hydrocarbons.

This one-pot bromination-debromination method provides high yields and mild reaction conditions, avoiding harsh reagents and multiple purification steps.

Conversion of 2-Methoxy-6-bromo-naphthalene to 6-Bromonaphthalen-2-ol

Demethylation of 2-methoxy-6-bromo-naphthalene to the corresponding 6-bromonaphthalen-2-ol can be achieved using Lewis acids such as aluminum chloride (AlCl3), which cleaves the methoxy group under controlled conditions. This phenolic intermediate is crucial for further coupling reactions.

Esterification with Methyl Propiolate or Propiolic Acid Derivatives

The propiolate moiety is introduced by coupling the bromonaphthalen-2-ol derivative with methyl propiolate or benzyl propiolate under conditions that promote ether or ester bond formation. For example:

- Alkylation of phenol with benzyl propiolate in the presence of a base to yield phenoxy acrylate intermediates.

- Hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to saturate double bonds and remove protecting groups such as benzyl, yielding the methyl propiolate ester.

Alternative coupling methods involve T3P-mediated reactions (propylphosphonic anhydride) for efficient ester bond formation with carboxylic acids and amines, facilitating the synthesis of related derivatives.

Detailed Preparation Procedure Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | 2-Methoxynaphthalene + Br2 in CH3COOH, 30–50 °C | Formation of 1,6-dibromo-2-methoxynaphthalene intermediate |

| 2 | Debromination | Addition of Fe powder/chips at 30–60 °C | Selective removal of bromine to yield 2-methoxy-6-bromo-naphthalene |

| 3 | Demethylation | AlCl3 treatment | Conversion to 6-bromonaphthalen-2-ol |

| 4 | Alkylation/Esterification | Phenol + benzyl propiolate + base | Formation of phenoxy acrylate intermediate |

| 5 | Hydrogenation | Pd/C under H2 balloon pressure | Saturation and debenzylation to yield methyl 3-(6-bromonaphthalen-2-yl)propiolate |

| 6 | Purification | Crystallization, column chromatography | Isolation of pure target compound |

Research Findings and Analytical Data

- The bromination-debromination sequence is efficient, with reported yields of purified 2-methoxy-6-bromo-naphthalene reaching approximately 80–90% after crystallization.

- Demethylation with AlCl3 proceeds cleanly, enabling high conversion to the phenol intermediate without overreaction.

- Alkylation with benzyl propiolate followed by hydrogenation yields the methyl propiolate ester with good selectivity and minimal side products.

- Analytical techniques such as gas chromatography, melting point determination, and NMR spectroscopy confirm the purity and structure of intermediates and final products.

- The use of palladium-catalyzed hydrogenation simultaneously achieves multiple transformations (double bond saturation, debenzylation, and dehydroxylation under certain conditions), which can be advantageous or require careful control depending on the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromonaphthalen-2-YL)propiolate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted naphthalene derivatives.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Methyl 3-(6-bromonaphthalen-2-YL)propiolate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromonaphthalen-2-YL)propiolate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.

Pathways Involved: It can modulate signaling pathways, influence gene expression, and alter metabolic processes.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between Methyl 3-(6-bromonaphthalen-2-yl)propiolate and analogous compounds:

Key Observations :

- Aromatic vs. Aliphatic Systems : The naphthalene and pyridine derivatives exhibit extended π-conjugation, enhancing their utility in electronic materials, while silyl-substituted propiolates (e.g., ) are more sterically shielded, favoring controlled reactivity.

- Halogen Effects : Bromine substituents (as in ) increase molecular weight and polarizability compared to fluorine or hydrogen, influencing solubility and reaction kinetics.

- Ester Type : Propiolates (C≡C-COOR) are more reactive in cycloadditions than propionates (C-C-COOR) due to the electron-withdrawing triple bond .

Reactivity Profiles

- This compound : The bromine atom facilitates nucleophilic aromatic substitution, while the propiolate group participates in [2+2] or [2+4] cycloadditions .

- Silyl-Propiolates : The trimethylsilyl group stabilizes intermediates in furan synthesis (e.g., ) but reduces electrophilicity compared to halogenated analogs.

- Fluorophenyl Derivatives : Electron-withdrawing fluorine enhances alkyne reactivity in click chemistry .

Biological Activity

Methyl 3-(6-bromonaphthalen-2-YL)propiolate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interaction with various biological targets, particularly in cancer research, and compares it with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHBrO and a molecular weight of approximately 289.13 g/mol. Its structure includes a naphthalene ring substituted at the 6-position with a bromine atom and an ester functional group derived from propiolic acid. This combination of aromatic and aliphatic components contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities, especially in the context of cancer treatment. The following sections provide detailed insights into its biological interactions and potential therapeutic applications.

Enzyme Inhibition Studies

This compound has been studied for its binding affinity to specific enzymes involved in tumor metabolism. Notably, it has shown potential as an inhibitor of malate dehydrogenases (MDH1 and MDH2), which play critical roles in cancer cell survival and proliferation. Structural modifications to the naphthalene moiety have been found to significantly influence its inhibitory potency against these enzymes, suggesting that fine-tuning the chemical structure can enhance therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals varying degrees of biological activity. The table below summarizes key characteristics of related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 3-(4-bromophenyl)propiolate | CHBrO | Substituted phenyl group |

| Methyl (3R)-3-amino-3-(6-bromonaphthalen-2-YL)propanoate | CHBrN O | Contains an amino group |

| Methyl 3-(5-bromo-1-naphthyl)propiolate | CHBrO | Bromine at a different position on naphthalene |

This table highlights how structural variations can lead to different interaction profiles and biological activities, emphasizing the uniqueness of this compound due to its specific substitution pattern.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound in various disease models. For instance:

- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogenic bacteria without adversely affecting beneficial microbiota.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.